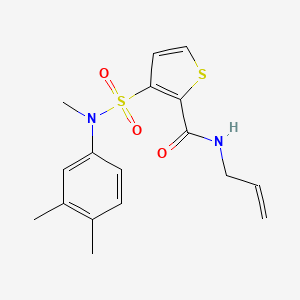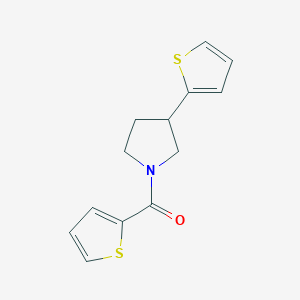![molecular formula C17H15F5N4O B2863108 4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775527-72-4](/img/structure/B2863108.png)
4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine” belongs to a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecule consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a piperazine ring and a difluorobenzoyl group . The presence of fluorine atoms and the trifluoromethyl group likely contribute to the compound’s reactivity and properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions with nucleophiles due to the presence of electrophilic carbon atoms in the pyrimidine ring .Scientific Research Applications
Therapeutic Applications and Pharmacological Activity
Pharmacological Preconditioning with Trimetazidine : An investigation into the interaction between trimetazidine and adenosine revealed that oral administration of trimetazidine at various doses induced a significant increase in adenosine plasma levels, suggesting a potential mechanism of action for its anti-ischemic effects. This interaction might offer a new interpretation of the drug's mechanism in preventing intracellular ATP decrease and protecting against oxygen-free radical-induced toxicity (Blardi et al., 2002).
Antipsychotic Potential of Novel Compounds : Studies on ST2472, a novel antipsychotic, demonstrated its ability to antagonize the effects of apomorphine and MK801 in prepulse inhibition (PPI) tests, underscoring its antipsychotic potential and warranting future translational studies in humans (Lombardo et al., 2009).
Metabolism and Pharmacokinetics
- Metabolism and Disposition Studies : The metabolism and disposition of various compounds have been explored to understand how they are processed in the body. For example, the study on BMS-690514, an inhibitor of multiple growth factor receptors, provided insights into its absorption, metabolism, and excretion in humans, highlighting its extensive metabolism via multiple pathways (Christopher et al., 2010).
Receptor Binding and Effects
- 5-HT1A Receptor Imaging : The application of 18F-MPPF PET scans in delineating 5-HT1A receptors in the human brain illustrates the utility of novel ligands in studying receptor distribution and function in vivo, providing valuable insights into the role of serotonin receptors in psychiatric and neurodegenerative disorders (Passchier et al., 2000).
Mechanism of Action
Target of Action
Similar compounds with a piperazin-1-yl pyrimidine structure have been reported to interact withdopamine D3 receptors and acetylcholinesterase (AChE) . These targets play crucial roles in the nervous system, with dopamine D3 receptors involved in reward and addiction pathways, and AChE responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Mode of Action
Similar compounds have shown to bind to their targets and modulate their activity . For instance, certain piperazin-1-yl pyrimidine derivatives have demonstrated inhibitory activity against AChE, reducing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that the compound may influence thedopaminergic and cholinergic pathways . These pathways are involved in various neurological processes, including reward, addiction, memory, and cognition.
Pharmacokinetics
The piperazine moiety in similar compounds has been noted to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have shown neuroprotective and anti-inflammatory properties . For example, certain triazole-pyrimidine hybrids have demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
properties
IUPAC Name |
(2,5-difluorophenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F5N4O/c1-10-23-14(17(20,21)22)9-15(24-10)25-4-6-26(7-5-25)16(27)12-8-11(18)2-3-13(12)19/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFCJZGLEWAIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F5N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

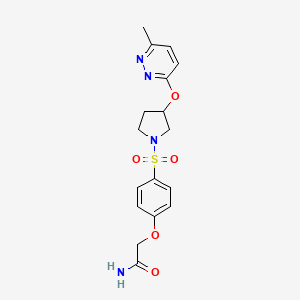
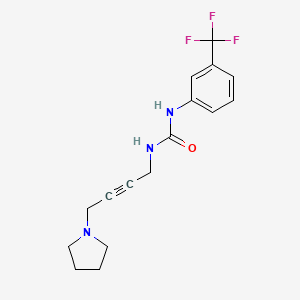
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)

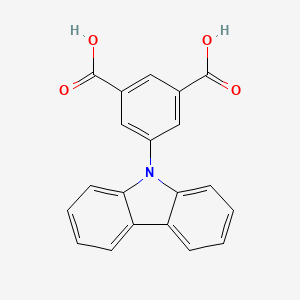
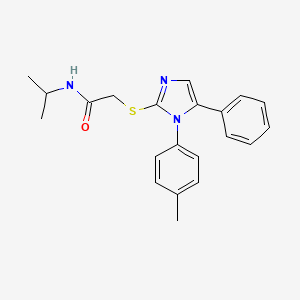
![2-(3-chlorobenzyl)-8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863033.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2863035.png)
![Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2863036.png)
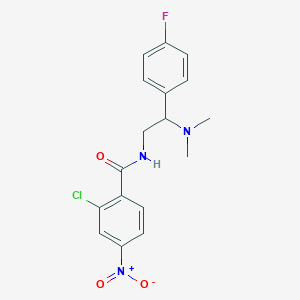
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2863042.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)
